molecular formula C23H25ClO B14662599 Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- CAS No. 50592-54-6

Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl-

Cat. No.: B14662599
CAS No.: 50592-54-6
M. Wt: 352.9 g/mol
InChI Key: TWBAHMRTJVSXOP-NBVRZTHBSA-N
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Description

Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- is a complex organic compound with a unique structure that includes a cyclohexanone core substituted with a 3-chloro-2-butenyl group, a methyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- typically involves multi-step organic reactions One common method includes the alkylation of cyclohexanone with 3-chloro-2-butenyl chloride in the presence of a base such as sodium hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 3-chloro-2-butenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 2-(3-chloro-2-butenyl)-2,6-dimethyl-, cis-
  • Cyclohexanone, 2-(3-chloro-2-butenyl)-2,6-diphenyl-

Uniqueness

Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

50592-54-6

Molecular Formula

C23H25ClO

Molecular Weight

352.9 g/mol

IUPAC Name

2-[(E)-3-chlorobut-2-enyl]-2-methyl-6,6-diphenylcyclohexan-1-one

InChI

InChI=1S/C23H25ClO/c1-18(24)14-17-22(2)15-9-16-23(21(22)25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-14H,9,15-17H2,1-2H3/b18-14+

InChI Key

TWBAHMRTJVSXOP-NBVRZTHBSA-N

Isomeric SMILES

C/C(=C\CC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)/Cl

Canonical SMILES

CC(=CCC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)Cl

Origin of Product

United States

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